molecular formula C18H17NO7S2 B2552522 5,6-dimethyl 7-(3,4-dimethoxyphenyl)-2-oxo-2H,3H,7H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate CAS No. 868152-88-9

5,6-dimethyl 7-(3,4-dimethoxyphenyl)-2-oxo-2H,3H,7H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate

Cat. No.: B2552522
CAS No.: 868152-88-9
M. Wt: 423.45
InChI Key: HNFRCUWOHJWVCJ-UHFFFAOYSA-N
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Description

This compound belongs to the thiopyrano[2,3-d]thiazole class, a heterocyclic scaffold notable for its fused bicyclic structure combining sulfur and nitrogen atoms. The molecule features a 3,4-dimethoxyphenyl substituent at the 7-position and two methyl ester groups at the 5- and 6-positions (Figure 1). Derivatives of this scaffold have demonstrated pharmacological relevance, with some showing efficacy comparable to diclofenac sodium in preclinical studies .

Properties

IUPAC Name

dimethyl 7-(3,4-dimethoxyphenyl)-2-oxo-3,7-dihydrothiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO7S2/c1-23-9-6-5-8(7-10(9)24-2)11-12(16(20)25-3)14(17(21)26-4)27-15-13(11)28-18(22)19-15/h5-7,11H,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFRCUWOHJWVCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=C(SC3=C2SC(=O)N3)C(=O)OC)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5,6-dimethyl 7-(3,4-dimethoxyphenyl)-2-oxo-2H,3H,7H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with a suitable thiazole derivative under acidic conditions, followed by cyclization and oxidation steps. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced thiopyrano derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially at positions ortho and para to the methoxy groups, using reagents like halogens or nitrating agents.

    Cyclization: Intramolecular cyclization reactions can be induced under acidic or basic conditions to form various fused ring systems.

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for various pharmacological effects, including:

  • Antimicrobial Activity : Research indicates that derivatives of thiopyrano-thiazole compounds exhibit broad-spectrum antimicrobial properties. They have shown efficacy against various bacterial and fungal strains due to their ability to disrupt cellular processes in pathogens .
  • Antiparasitic Effects : The compound has demonstrated potent activity against Leishmania species. It operates by inhibiting key enzymes involved in the parasite's metabolic pathways, particularly affecting folate metabolism .
  • Anticancer Potential : Preliminary studies suggest that the compound may have cytotoxic effects on cancer cell lines. Its mechanism may involve the induction of apoptosis through the activation of specific signaling pathways .

Case Study 1: Antiparasitic Activity

In a study evaluating the antipromastigote activity against Leishmania aethiopica, the compound exhibited significant reductions in parasite viability at low concentrations. The study highlighted its potential as a lead candidate for developing new antileishmanial agents .

Case Study 2: Anticancer Effects

A recent investigation into the anticancer properties of thiopyrano-thiazole derivatives revealed that this compound significantly inhibited the growth of several cancer cell lines. The results suggested that the compound induces apoptosis through mitochondrial pathways and could be further explored for cancer therapy .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiopyrano[2,3-d][1,3]thiazole core can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The presence of dimethoxyphenyl groups enhances its binding affinity and specificity. Pathways involved may include inhibition of cell proliferation, induction of apoptosis, and disruption of microbial cell walls.

Comparison with Similar Compounds

Substituent Variations

  • 6-Carboxymethyl-7-(4-Methoxyphenyl)-2-Oxo-Thiopyrano[2,3-d]Thiazole (): This analog replaces the 3,4-dimethoxyphenyl group with a 4-methoxyphenyl moiety and substitutes the methyl esters with a carboxymethyl group. Despite these differences, it exhibits anti-inflammatory activity comparable to diclofenac sodium (IC₅₀ = 12.3 μM vs. 11.8 μM for diclofenac) .
  • rel-(5R,6S,7S)-[5-(3,4-Dimethoxyphenyl)-7-(4-Methoxyphenyl)-2-Oxo-Thiopyrano[2,3-d]Thiazol-6-yl]-Oxoacetic Acid (): This stereoisomer shares the 3,4-dimethoxyphenyl group but introduces a 4-methoxyphenyl substituent and an oxoacetic acid side chain. Its anti-inflammatory activity (IC₅₀ = 13.1 μM) slightly underperforms the target compound, suggesting ester groups may enhance binding affinity .

Comparison with Other Heterocyclic Scaffolds

Thiazolo[3,2-a]Pyrimidinones ()

The compound 2-(3,4-Dimethoxybenzylidene)-5-(3,4-dimethoxyphenyl)-7-(thiophen-2-yl)-5H-thiazolo[3,2-a]pyrimidin-3(2H)-one (7b) shares aryl substituents but differs in its tricyclic core. Key distinctions include:

  • Spectral Data: IR absorption at 1660 cm⁻¹ (C=O stretch) vs. 1700–1750 cm⁻¹ for thiopyrano-thiazoles.
  • Synthetic Efficiency: Achieved in 78% yield over 2 hours, suggesting faster kinetics than thiopyrano-thiazole syntheses .

Tetrahydroimidazo[1,2-a]Pyridines (–8)

Compounds like diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2c) exhibit:

  • Lower Yields: 55–61% vs. 78% for thiazolo-pyrimidinones.
  • Higher Melting Points: 215–245°C, indicating stronger crystal lattice interactions than thiopyrano-thiazoles .

Key Research Findings

Substituent Impact : The 3,4-dimethoxyphenyl group in the target compound likely optimizes bioactivity by balancing electron-donating effects and steric bulk.

Ester vs. Acid Functionality : Methyl esters (target compound) may offer better cell permeability than carboxylic acid derivatives (e.g., oxoacetic acid analog in ) .

Synthetic Challenges: Thiopyrano-thiazoles generally require multi-step syntheses, whereas thiazolo-pyrimidinones () and imidazo-pyridines (–8) achieve higher yields under milder conditions .

Biological Activity

5,6-Dimethyl 7-(3,4-dimethoxyphenyl)-2-oxo-2H,3H,7H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate is a complex organic compound belonging to the thiopyrano-thiazole class of heterocycles. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Structural Characteristics

The unique structure of this compound includes:

  • Two methyl groups at positions 5 and 6.
  • A dimethoxy-substituted phenyl group at position 7.
  • A dicarboxylate moiety , which may enhance its solubility and biological interactions.

These structural features are believed to contribute significantly to its biological activity by modulating interactions with various biological targets.

Antitumor Activity

Research indicates that thiopyrano-thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that compounds similar to this compound can inhibit the growth of human hepatocellular carcinoma (HepG-2), colorectal carcinoma (HCT-116), and breast cancer (MCF-7) cell lines.

Case Study: Cytotoxicity Assay

A comparative analysis of several thiazole derivatives revealed the following IC50 values (concentration required to inhibit cell growth by 50%):

CompoundHepG-2 IC50 (µg/mL)MCF-7 IC50 (µg/mL)HCT-116 IC50 (µg/mL)
5a4.24 ± 0.37.35 ± 0.42.99 ± 0.2
Doxorubicin0.36 ± 0.040.49 ± 0.070.35 ± 0.03

The results indicated that the thiazole derivatives exhibited notable antitumor activity, with some compounds showing IC50 values comparable to Doxorubicin, a standard chemotherapeutic agent .

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties against various bacterial strains. Studies have shown that derivatives of this class possess antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Assay

In a study assessing the antibacterial efficacy of related compounds:

CompoundStaphylococcus aureusEscherichia coliBacillus subtilis
6fActiveActiveActive
Control (Gentamicin)Highly ActiveHighly ActiveActive

The thiazole derivative 6f showed potent antibacterial activity comparable to Gentamicin against multiple bacterial species .

The biological activities of thiopyrano-thiazole derivatives are attributed to their ability to interact with specific molecular targets involved in cancer progression and microbial survival. These compounds may inhibit critical enzymes or pathways that are essential for tumor growth or bacterial replication.

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